molecular formula C14H17N3O2 B2866823 3-methyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]butanamide CAS No. 899745-34-7

3-methyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]butanamide

Cat. No. B2866823
CAS RN: 899745-34-7
M. Wt: 259.309
InChI Key: VUYQBHLXKYHYOT-UHFFFAOYSA-N
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Description

3-methyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]butanamide, also known as PHT-427, is a small molecule inhibitor that has gained attention in recent years due to its potential application in cancer research. This compound has been shown to inhibit the activity of AKT, a protein kinase that is involved in cell growth and survival.

Scientific Research Applications

Neuroprotective Effects

3-methyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]butanamide, identified in research as a novel inhibitor of poly ADP-ribose polymerase (PARP), has shown significant neuroprotective effects. Studies demonstrated its ability to reduce cell death in PC12 cells induced by hydrogen peroxide and to decrease cerebral damage and neurological deficits in a rat model of ischemic stroke. This suggests its potential as a therapeutic candidate for treating ischemic stroke (Kamanaka et al., 2004).

Catalysis and Synthesis

The compound has also found applications in the field of chemical synthesis, particularly in the development of efficient methodologies for synthesizing heterocyclic compounds. For instance, it has been utilized in ultrasound-promoted, catalyst-free synthesis of 2H-indazolo[2,1-b]phthalazine-triones in a neutral ionic liquid, showcasing its role in facilitating organic reactions under environmentally friendly conditions (Shekouhy & Hasaninejad, 2012).

Heterocyclic Synthesis

Further research into heterocyclic synthesis has revealed the versatility of 3-methyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]butanamide derivatives in creating a variety of polyfunctionally substituted pyridine and pyrazole derivatives. This demonstrates its utility in expanding the chemical toolbox for the synthesis of complex molecules with potential biological activity (Hussein et al., 2008).

Antimicrobial Activity

Additionally, derivatives of 3-methyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]butanamide have been synthesized and evaluated for their antimicrobial properties. Research in this area has led to the identification of compounds with significant activity against various bacterial and fungal strains, highlighting its potential in the development of new antimicrobial agents (Sridhara et al., 2010).

properties

IUPAC Name

3-methyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-9(2)7-13(18)15-8-12-10-5-3-4-6-11(10)14(19)17-16-12/h3-6,9H,7-8H2,1-2H3,(H,15,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYQBHLXKYHYOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NCC1=NNC(=O)C2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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